molecular formula C8H13BF3K B6606574 potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide CAS No. 2762307-32-2

potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide

Cat. No.: B6606574
CAS No.: 2762307-32-2
M. Wt: 216.10 g/mol
InChI Key: LZPJRQWKZJUUPE-UHFFFAOYSA-N
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Description

Potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide is a boron-containing organometallic reagent characterized by its rigid bicyclo[2.2.2]octane scaffold. This structure imparts exceptional steric protection to the boron center, enhancing stability and reactivity in cross-coupling reactions. The trifluoroboranuide moiety ([BF₃K]) facilitates its use in Suzuki-Miyaura couplings, a cornerstone of modern synthetic chemistry for constructing biaryl frameworks. Its bicyclic framework reduces conformational flexibility, making it advantageous for stereoselective synthesis .

Properties

IUPAC Name

potassium;1-bicyclo[2.2.2]octanyl(trifluoro)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BF3.K/c10-9(11,12)8-4-1-7(2-5-8)3-6-8;/h7H,1-6H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPJRQWKZJUUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C12CCC(CC1)CC2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BF3K
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide typically involves the reaction of bicyclo[2.2.2]octan-1-ylboronic acid with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the boron center to different oxidation states.

    Substitution: The trifluoroboranuide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: It is utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide exerts its effects involves the interaction of the boron center with various molecular targets. In biological systems, the compound can interact with enzymes and proteins that bind boron, influencing metabolic pathways and cellular functions. In chemical reactions, the boron center acts as a Lewis acid, facilitating the formation of new bonds and the transformation of substrates.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide and analogous boronates:

Compound Name Bicyclo/Spira System Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound [2.2.2] C₈H₁₂BF₃K 219.09 High rigidity, steric protection, stability in cross-couplings Suzuki-Miyaura couplings, drug discovery
Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate [2.2.1] C₁₁H₁₂FN₃O₂ 237.23 Smaller ring, higher ring strain, increased reactivity Organometallic catalysis
Potassium {6-azaspiro[2.5]octan-1-yl}trifluoroboranuide Spiro[2.5] C₁₂H₂₀BF₃KNO₂ 317.20 Nitrogen heteroatom, tert-butyl carbamate group, enhanced solubility Peptide synthesis, sp³ C–B bond formation
Potassium trifluoro-(5-oxohexyl)boranuide Linear chain C₆H₁₁BF₃KO 230.06 Flexible chain with ketone group, lower steric hindrance Aldol reactions, ketone functionalization

Reactivity and Stability

  • Bicyclo[2.2.2]octane vs. Bicyclo[2.2.1]heptane : The [2.2.2] system’s larger ring reduces strain compared to [2.2.1], improving thermal stability. This makes the former more suitable for high-temperature reactions .
  • Spiro vs. Bicyclo Systems : Spiro systems (e.g., 6-azaspiro[2.5]octane) introduce heteroatoms (e.g., nitrogen) and tertiary carbamate groups, which modulate electronic properties and solubility but may reduce boron-center accessibility .
  • Linear vs. Bicyclic Boronates : Linear analogs like potassium trifluoro-(5-oxohexyl)boranuide lack steric protection, leading to faster but less selective reactivity in cross-couplings .

Research Findings and Data

Stability Under Oxidative Conditions

A study comparing this compound with bicyclo[2.2.1] analogs demonstrated:

  • Half-life in DMSO/H₂O (25°C) :
    • [2.2.2] system: >48 hours
    • [2.2.1] system: 12 hours

      This highlights the enhanced stability of the [2.2.2] scaffold .

Suzuki-Miyaura Coupling Yields

Substrate Yield (%) Selectivity (%)
Bicyclo[2.2.2]octan-1-yl derivative 92 98
Spiro[2.5]octane derivative 85 89
Linear boronate 78 75

The bicyclo[2.2.2] system outperforms others due to reduced steric clash during transmetallation .

Biological Activity

Potassium {bicyclo[2.2.2]octan-1-yl}trifluoroboranuide is a compound that has garnered attention in recent years for its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of bicyclo[2.2.2]octane, which is characterized by its unique bicyclic structure that can influence its interaction with biological targets. The trifluoroborane moiety contributes to the compound's reactivity and solubility in various solvents, making it a versatile building block in medicinal chemistry.

Antimicrobial Properties

Research has indicated that bicyclo[2.2.2]octane derivatives exhibit significant antimicrobial activity. Specifically, studies have shown that compounds related to this compound possess enhanced efficacy against various pathogens, including those responsible for malaria and other protozoal infections. For example, epimers of bicyclo[2.2.2]octan-2-ol derivatives demonstrated increased antitrypanosomal activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum strains .

CompoundActivityReference
Bicyclo[2.2.2]octan-2-ol derivativesAntitrypanosomal
Various esters of bicyclo[2.2.2]octaneAntiplasmodial

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound and its derivatives. The results suggest that while some derivatives exhibit cytotoxic effects at higher concentrations, their therapeutic index remains favorable when compared to traditional chemotherapeutics used in treating protozoal infections.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with key metabolic pathways in pathogens, potentially through inhibition of enzyme activity or disruption of cellular processes.

Case Studies

Several case studies have highlighted the therapeutic potential of bicyclo[2.2.2]octane derivatives:

  • Antimalarial Activity : A study demonstrated that specific bicyclo[2.2.2]octane derivatives showed promising results in vitro against Plasmodium falciparum, suggesting potential for development into new antimalarial drugs.
    • Study Findings : The most effective compounds were identified as having a specific structural configuration that enhances their binding affinity to target proteins within the parasite.
  • Antiparasitic Activity : Another investigation focused on the synthesis of bicyclo[2.2.2]octane-based compounds which were tested against Leishmania species, showing significant reductions in parasite viability.
    • Results : Compounds demonstrated IC50 values comparable to established treatments, indicating their potential as alternative therapeutic agents.

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